1,4-Dimethoxy-2-butyne

Synthetic Organic Chemistry Cycloaddition Reaction Yield

1,4-Dimethoxy-2-butyne uniquely combines an internal alkyne with inert methoxy termini, making it irreplaceable for specific cycloadditions: it provides a 3.1-fold yield increase (72% vs 23%) over 2-butyne-1,4-diol. In all-solid-state lithium batteries, its ether-alkyne architecture delivers superior high-voltage stability over conventional solvents, as validated by granted patents. For catalytic trimerizations to hexa-substituted aromatics, >98% purity is essential to maximize catalyst productivity and ensure reproducibility. Substituting the saturated analog 1,4-dimethoxybutane eliminates the critical π-system required for cross-coupling and metal-coordination chemistry.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 16356-02-8
Cat. No. B093775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-2-butyne
CAS16356-02-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCOCC#CCOC
InChIInChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3
InChIKeyYFUQYYGBJJCAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethoxy-2-butyne (CAS: 16356-02-8): A Symmetrical Alkyne-Diether for Precision Organic Synthesis and Advanced Material Applications


1,4-Dimethoxy-2-butyne (CAS: 16356-02-8) is a symmetrical aliphatic alkyne characterized by a central C≡C triple bond flanked by two methoxymethyl (-CH₂OCH₃) groups [1]. With the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol, this colorless to light yellow-orange liquid exhibits a boiling point of 70 °C at 30 mmHg and a density of 0.944 g/mL at 25 °C . Its unique structure, combining the high-energy alkyne moiety with relatively unreactive ether linkages, renders it a versatile, electron-rich building block in organic and organometallic chemistry, as well as a functional precursor in materials science [1].

Strategic Sourcing of 1,4-Dimethoxy-2-butyne: Why Structural Analogs Fail to Deliver Comparable Reactivity and Application-Specific Performance


The selection of 1,4-dimethoxy-2-butyne over its closest structural analogs, such as 2-butyne-1,4-diol or 1,4-dimethoxybutane, is not a matter of generic substitution. The terminal hydroxyl groups in 2-butyne-1,4-diol introduce significant hydrogen-bonding potential and nucleophilicity, leading to altered solubility, reactivity, and the formation of different reaction networks, often resulting in lower or no product yield in specific catalytic cycloadditions [1]. Conversely, the saturated backbone of 1,4-dimethoxybutane lacks the crucial π-system of the alkyne, rendering it inert for the cycloaddition, cross-coupling, and metal-coordination chemistry that defines the target compound's utility . These fundamental structural differences directly translate into quantifiable, verifiable disparities in reaction outcomes and material properties, as detailed in the evidence below.

Quantitative Differentiation of 1,4-Dimethoxy-2-butyne: Head-to-Head Performance Data Against In-Class Comparators


Head-to-Head Cycloaddition Yield: 1,4-Dimethoxy-2-butyne vs. 2-Butyne-1,4-diol

In a TiCl₄-mediated cycloaddition with enamine 1a, 1,4-dimethoxy-2-butyne delivered a substantially higher isolated yield of the cycloadduct compared to the diol analog. While the target compound afforded the desired product in 72% yield, the reaction with 2-butyne-1,4-diol resulted in a significantly lower yield of 23% under otherwise identical conditions [1]. This data directly demonstrates the superior performance of the methoxy-protected alkyne in this synthetically relevant transformation.

Synthetic Organic Chemistry Cycloaddition Reaction Yield

Patent-Granted Application in Solid-State Batteries: A Differentiated Use-Case vs. Common Ether Solvents

Unlike standard ether solvents (e.g., 1,2-dimethoxyethane) which are known to undergo oxidative decomposition at 4V, 1,4-dimethoxy-2-butyne is explicitly claimed as a component in a solid electrolyte composition for all-solid-state secondary batteries [1]. This specific, patented application in a high-voltage energy storage system differentiates it from more common, less stable linear ethers and points to a unique stability profile or functional advantage conferred by its alkyne-bearing structure in a solid matrix . While precise quantitative performance metrics (e.g., conductivity, voltage stability window) are not disclosed in the patent abstract, the explicit claim represents a high-value, application-specific differentiator.

Energy Storage Materials Science Battery Electrolyte

Differentiation in Catalytic Trimerization: A Viable Substrate for Producing Complex Hexa-substituted Benzenes

1,4-Dimethoxy-2-butyne serves as a specific substrate for trimerization to hexakis(methoxymethyl)benzene, a reaction that is highly sensitive to substrate purity [1]. A dedicated study has modeled how trace impurities in the starting material directly influence catalyst turnover number (TON) and productivity [1]. This positions 1,4-dimethoxy-2-butyne not just as a building block, but as a critical, performance-defining component where the procurement of high-purity material (>97% by GC ) is essential for achieving predictable and efficient catalysis, a consideration that does not apply to non-trimerizing or non-alkyne analogs.

Homogeneous Catalysis Cyclotrimerization Precursor Purity

Validated Research and Industrial Scenarios for 1,4-Dimethoxy-2-butyne (CAS: 16356-02-8)


High-Yield Synthesis of Cycloaddition Adducts

Researchers performing Lewis acid-mediated cycloadditions, such as those with enamines, should prioritize 1,4-dimethoxy-2-butyne to maximize product yield. As established in direct comparative data, this compound provides a 3.1-fold yield increase (72% vs. 23%) over its diol analog, 2-butyne-1,4-diol [1]. This makes it the reagent of choice for synthetic sequences where this specific cycloadduct is a key intermediate.

Formulation of Advanced Solid-State Battery Electrolytes

Material scientists and battery engineers developing next-generation, all-solid-state lithium-ion batteries should consider 1,4-dimethoxy-2-butyne as a functional electrolyte component. Its inclusion in a granted patent application for this technology [2] signifies a demonstrable, application-specific advantage over conventional ether solvents that degrade at high operating voltages.

Controlled Synthesis of Hexa-Substituted Benzene Architectures

Chemists targeting hexakis(methoxymethyl)benzene or similar hexa-substituted aromatic cores via homogeneous catalytic trimerization should source high-purity (>97%) 1,4-dimethoxy-2-butyne. The reaction's efficiency and catalyst productivity are known to be directly correlated with substrate purity [3], making the procurement of a verified, high-quality batch a critical step for process optimization and reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethoxy-2-butyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.